Chmfl-bmx-078

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

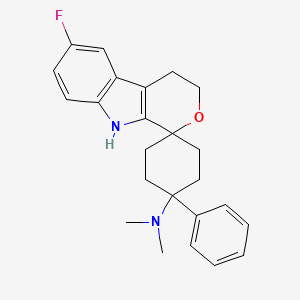

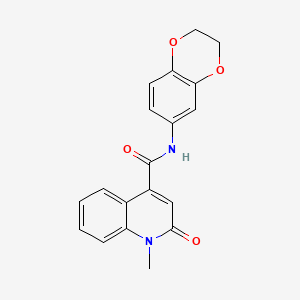

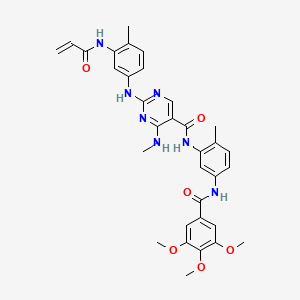

CHMFL-BMX-078 es un inhibidor de la quinasa BMX de tipo II irreversible altamente potente y selectivo. Tiene un valor de IC50 de 11 nM, lo que lo convierte en un compuesto significativo en el campo de la inhibición de quinasas.

Aplicaciones Científicas De Investigación

CHMFL-BMX-078 tiene numerosas aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, sirve como una herramienta valiosa para estudiar la inhibición de quinasas y los mecanismos detallados de las vías de señalización mediadas por BMX . En biología, this compound se utiliza para investigar el papel de la quinasa BMX en varios procesos celulares, incluyendo la tumorigenicidad, la motilidad celular, la adhesión, la angiogénesis, la proliferación y la diferenciación . En medicina, el compuesto ha mostrado potencial para superar la resistencia a la vemurafenib en el melanoma al inhibir la vía AKT . Además, this compound se utiliza en el desarrollo de terapias dirigidas para diversos cánceres y otras enfermedades que implican la quinasa BMX .

Mecanismo De Acción

El mecanismo de acción de CHMFL-BMX-078 implica la formación de un enlace covalente con el residuo de cisteína 496 en la conformación inactiva DFG-out de la quinasa BMX . Esta unión conduce a la inhibición irreversible de la actividad de la quinasa BMX, bloqueando así las vías de señalización descendentes involucradas en la tumorigenicidad, la motilidad celular, la adhesión, la angiogénesis, la proliferación y la diferenciación . El compuesto también disminuye significativamente la fosforilación de AKT, lo cual es crucial para su eficacia para superar la resistencia a la vemurafenib en el melanoma .

Análisis Bioquímico

Biochemical Properties

CHMFL-BMX-078 plays a crucial role in biochemical reactions by inhibiting BMX kinase activity. BMX is a non-receptor tyrosine kinase involved in various cellular processes, including tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation . This compound interacts with BMX by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX . This interaction results in an IC50 value of 11 nM, indicating high potency . Additionally, this compound exhibits a high selectivity profile against 468 kinases/mutants in the KINOMEscan evaluation, achieving at least 40-fold selectivity over BTK kinase .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In vitro studies have demonstrated that this compound exhibits antiproliferative effects against BaF3-TEL-BMX cells with a GI50 value of 0.016 μM and selectivity over parental BaF3 cells . Furthermore, this compound significantly decreases the phosphorylation of AKT and has high selectivity for vemurafenib-resistant melanoma cells . The compound also induces cell cycle arrest in vemurafenib-resistant melanoma cell lines, such as A375R, while exhibiting low toxicity in immortal keratinocytes, melanoma cells, and other solid cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with BMX kinase. This compound forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, leading to the inhibition of BMX kinase activity . This inhibition results in decreased phosphorylation of downstream targets, such as AKT, thereby disrupting the AKT signaling pathway . Additionally, this compound inhibits the ERK signaling pathway, which contributes to its antiproliferative effects . The compound’s high selectivity for BMX kinase over other kinases, such as BTK, JAK3, EGFR, and MAP2K7, further enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a short half-life of 0.80 hours following intravenous injection . The compound displays an acceptable maximum concentration (Cmax) of 13565.23 ng/mL and an area under the curve (AUC0-t) of 1386.41 ng/mL·h in intravenous injection . This compound is not absorbed by oral administration, indicating that it must be administered through intravenous or intraperitoneal injection when used as a research tool . Long-term studies have shown that this compound can significantly enhance the efficacy of vemurafenib in a xenograft model of A375R cells without producing additive toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving vemurafenib-resistant melanoma cell line A375R, this compound significantly suppressed proliferation and induced cell cycle arrest at various dosages . The compound exhibited low toxicity in immortal keratinocytes, melanoma cells, and other solid cancer cells, such as glioma and breast cancer cells . Additionally, the combined treatment of this compound and vemurafenib synergistically reduced cell viability and restored the sensitivity of resistant cells to vemurafenib .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of BMX kinase activity. By forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, this compound disrupts the AKT and ERK signaling pathways . This disruption leads to decreased phosphorylation of downstream targets, ultimately resulting in antiproliferative effects . The compound’s high selectivity for BMX kinase over other kinases further enhances its therapeutic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through intravenous or intraperitoneal injection . The compound exhibits a short half-life of 0.80 hours following intravenous injection and is not absorbed by oral administration . This compound’s high selectivity for BMX kinase over other kinases ensures its targeted distribution within cells and tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BMX kinase . The compound’s high selectivity for BMX kinase ensures its targeted localization within the cytoplasm, leading to the inhibition of BMX kinase activity and disruption of downstream signaling pathways . This targeted localization enhances the compound’s therapeutic potential by minimizing off-target effects and maximizing its efficacy in inhibiting BMX kinase activity .

Métodos De Preparación

La síntesis de CHMFL-BMX-078 implica múltiples pasos, incluida la formación de un enlace covalente con el residuo de cisteína 496 en la conformación inactiva DFG-out de BMX . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se prepara a través de una serie de reacciones químicas que garantizan su alta potencia y selectividad . Los métodos de producción industrial para this compound tampoco están ampliamente disponibles, ya que el compuesto se utiliza principalmente para fines de investigación.

Análisis De Reacciones Químicas

CHMFL-BMX-078 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con la quinasa BMX. El compuesto forma un enlace covalente con el residuo de cisteína 496, lo que lleva a la inhibición de la actividad de la quinasa BMX . Esta reacción es altamente selectiva e irreversible, lo que hace que this compound sea una herramienta valiosa para estudiar las vías de señalización mediadas por BMX. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen inhibidores específicos de quinasas y entornos de laboratorio controlados para garantizar la precisión y la reproducibilidad de los resultados .

Comparación Con Compuestos Similares

CHMFL-BMX-078 es único en su alta potencia y selectividad como inhibidor de la quinasa BMX de tipo II irreversible. Exhibe al menos 40 veces más selectividad sobre la quinasa BTK y alcanza un alto perfil de selectividad frente a 468 quinasas/mutantes . Compuestos similares incluyen otros inhibidores de la quinasa BMX, como BMX-IN-1 y BMX-IN-2, que también se dirigen a la quinasa BMX pero pueden diferir en su potencia, selectividad y mecanismo de acción . This compound destaca por su unión irreversible y alta selectividad, lo que lo convierte en una herramienta valiosa para estudiar las vías de señalización mediadas por BMX y desarrollar terapias dirigidas .

Propiedades

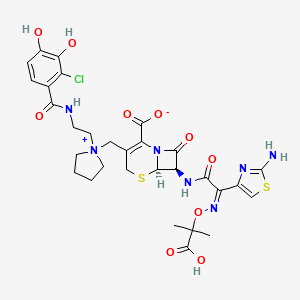

IUPAC Name |

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURALSVDCFXBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Chmfl-bmx-078 interact with BMX kinase and what are the downstream effects of this interaction?

A1: this compound functions as a type II irreversible inhibitor of BMX kinase. [] This means it binds to the inactive, DFG-out conformation of BMX and forms a covalent bond with the cysteine 496 residue. [] This irreversible binding prevents BMX from transitioning to its active form, thereby inhibiting its kinase activity. While the full downstream effects of BMX inhibition are still being investigated, it's known to play a role in various cellular processes including proliferation, survival, and migration. Therefore, this compound has the potential to impact these processes by inhibiting BMX. Further research is needed to fully elucidate the detailed mechanism of action and its implications.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and how modifications to its structure affect its potency and selectivity?

A2: While the provided abstracts do not contain specific details on the SAR studies for this compound, they highlight its design involved combining irreversible and type II inhibitor approaches. [] This suggests that modifications targeting the cysteine 496 interaction and those stabilizing the DFG-out conformation of BMX were likely explored during development. Further investigation into publications related to this compound is recommended to uncover the specific SAR data and understand the impact of structural modifications on its activity, potency, and selectivity profile.

Q3: What is the significance of this compound's selectivity profile, particularly in relation to other kinases like BTK?

A3: this compound exhibits high selectivity for BMX, achieving at least 40-fold selectivity over BTK kinase. [] This is particularly important because both BMX and BTK belong to the TEC family of kinases and share structural similarities. High selectivity minimizes off-target effects on other kinases, potentially leading to a more favorable safety profile and reducing the likelihood of unwanted side effects. This compound's selectivity makes it a valuable pharmacological tool for dissecting BMX-mediated signaling pathways and exploring its therapeutic potential in various diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

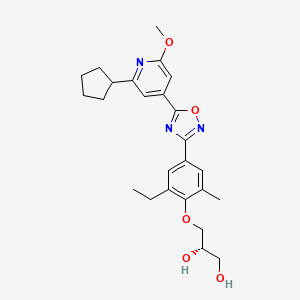

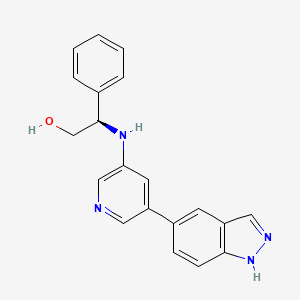

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)

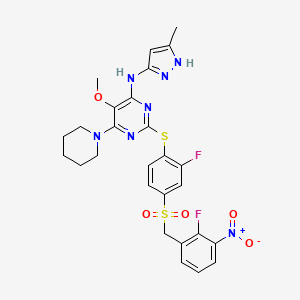

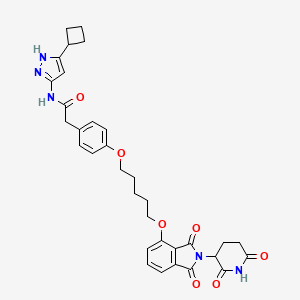

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)